molecular formula C11H14ClN B3043340 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride CAS No. 849060-88-4

1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride

Cat. No.: B3043340
CAS No.: 849060-88-4
M. Wt: 195.69 g/mol
InChI Key: ROALFZMHPWFHBD-UHFFFAOYSA-N
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Description

1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride is a complex organic compound known for its unique tricyclic structure. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it a subject of extensive research and exploration.

Preparation Methods

The synthesis of 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride involves several intricate steps. The primary synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the tricyclic structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .

Chemical Reactions Analysis

1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Scientific Research Applications

1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride can be compared with other similar tricyclic compounds, such as:

Properties

IUPAC Name

1-azoniatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9;/h1-4,9H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROALFZMHPWFHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+]2CCC1C3=CC=CC=C32.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride
Reactant of Route 2
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride
Reactant of Route 3
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride
Reactant of Route 4
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride
Reactant of Route 5
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride
Reactant of Route 6
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride

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